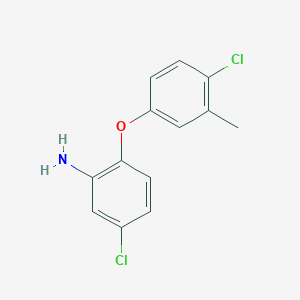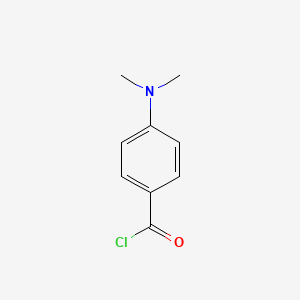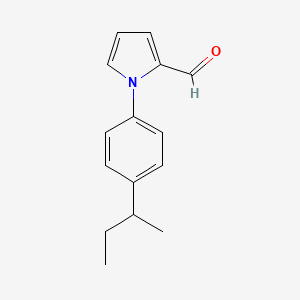
5-Chloro-2-(4-chloro-3-methylphenoxy)aniline
Descripción general
Descripción
The compound 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline is a chlorinated aromatic amine with potential applications in various chemical reactions and as a precursor for the synthesis of other chemical compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some properties and reactivity patterns of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline.
Synthesis Analysis
The synthesis of related aromatic amine derivatives typically involves reactions with various reagents under controlled conditions. For instance, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxy-aniline were synthesized by reacting the parent compound with substituted sulfonyl chlorides and chloroformates in the presence of triethylamine in THF at 50°C . This suggests that similar conditions could potentially be used for synthesizing derivatives of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline.
Molecular Structure Analysis
The molecular structure of aromatic amines can be significantly influenced by the presence of substituents, as seen in the crystal structure determination of a heterocyclic compound derived from a related aniline . The non-planarity of heterocyclic rings and the influence of dihedral angles on spin-spin coupling constants provide insights into the conformational preferences of such molecules, which could be relevant for understanding the molecular structure of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline.
Chemical Reactions Analysis
Aromatic amines undergo various chemical reactions, often leading to the formation of heterocyclic products. For example, the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride resulted in heterocyclic products with distinct spectroscopic properties . Similarly, 5-substituted-2,3-dichloronaphthoquinones were condensed with aniline to yield isomeric structures . These studies indicate that 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline could also participate in reactions leading to heterocyclic or isomeric products.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines can be deduced from vibrational spectroscopy and quantum chemical studies. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, revealing the presence of various functional groups . Density functional theoretical (DFT) computations provided optimized geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP) surfaces . These methods could be applied to 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline to predict its physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches and Yields
The chemical compound has been a subject of interest in the synthesis of various derivatives, showcasing methodologies to achieve high yields and product quality. For instance, the synthesis process involving 2-chloro-4-aminophenol and perfluoro-vinyl-perfluoro-methyl ether resulted in a substantial overall yield of 72.0%, marking the compound's efficiency in chemical synthesis processes (Wen Zi-qiang, 2007). Similarly, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy) aniline was achieved with an 82% overall yield, signifying the compound's practicality in industrial production due to its robustness and less waste burden (Zhang Qingwen, 2011).
Characterization and Chemical Behavior
The compound's derivatives have been characterized and examined through various spectroscopic techniques, ensuring the accuracy of the synthesis and understanding of the chemical behavior. For instance, the synthesis of new pyrazoline compounds derived from azo-benzaldehyde involved detailed spectroscopic techniques like FT-IR, NMR, and 13C-DEPT-135 spectra, providing deep insights into the structural and chemical properties of the derivatives (A. Hussein, 2014).
Environmental and Biological Applications
Adsorption and Environmental Purification
The compound's chloro derivatives are significant in environmental applications, particularly in adsorption processes for purifying contaminants. Research on the adsorption of chloro derivatives of aniline on halloysite adsorbents, using inverse liquid chromatography, demonstrates their effectiveness in treating toxic compounds in wastewater, highlighting their environmental significance (P. Słomkiewicz et al., 2017).
Biological Activities and Pharmaceutical Applications
The compound and its derivatives show promising biological activities, as seen in the synthesis and evaluation of oxadiazole derivatives. These derivatives exhibited significant analgesic and anti-inflammatory activities in rodent studies, underscoring their potential in medicinal chemistry (D. Dewangan et al., 2015). Furthermore, the sulfonamide and carbamate derivatives of the compound were synthesized and showed excellent antimicrobial activity against various bacterial strains, indicating its applicability in developing antimicrobial agents (C. N. Raju & Paandreti Vedavathi, 2016).
Propiedades
IUPAC Name |
5-chloro-2-(4-chloro-3-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGSPAWSNTXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238067 | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90207-16-2 | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90207-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-(4-chloro-m-tolyloxy)-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)





![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

